![molecular formula C16H19Br2N B2462446 Dibenzyl(2-bromoethyl)amine hydrobromide CAS No. 115002-69-2](/img/structure/B2462446.png)
Dibenzyl(2-bromoethyl)amine hydrobromide
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Overview
Description
Dibenzyl(2-bromoethyl)amine hydrobromide is a compound with the CAS Number: 115002-69-2 . It belongs to the class of organic bromides. It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N,N-dibenzyl-2-bromoethan-1-amine hydrobromide . The InChI code is 1S/C16H18BrN.BrH/c17-11-12-18 (13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H . The molecular weight is 385.14 .Physical And Chemical Properties Analysis
Dibenzyl(2-bromoethyl)amine hydrobromide has a melting point of 177-179°C . It is stored at room temperature .Scientific Research Applications
Materials Science and Surface Modification
The compound’s reactivity makes it useful for surface modification and materials science:
For more technical information, you can refer to the Sigma-Aldrich product page . Additionally, 2-Bromoethylamine hydrobromide (CAS Number: 2576-47-8) is closely related and has its own applications, including thiazoline and thiazine synthesis and the preparation of optically active tertiary phosphines .
Safety and Hazards
properties
IUPAC Name |
N,N-dibenzyl-2-bromoethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN.BrH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALZSRJUWQEWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCBr)CC2=CC=CC=C2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl(2-bromoethyl)amine hydrobromide |
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